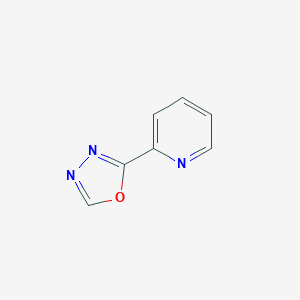

2-(1,3,4-Oxadiazol-2-yl)pyridine

Overview

Description

2-(1,3,4-Oxadiazol-2-yl)pyridine is a heterocyclic compound with the molecular weight of 147.14 . It contains a five-membered ring structure with two nitrogen atoms and one oxygen atom . This compound has been used in various studies due to its potential biological effects .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including 2-(1,3,4-Oxadiazol-2-yl)pyridine, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .Molecular Structure Analysis

The molecular structure of 2-(1,3,4-Oxadiazol-2-yl)pyridine is characterized by a pyridine ring attached to a 1,3,4-oxadiazole ring . The InChI code for this compound is 1S/C7H5N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h1-5H .Physical And Chemical Properties Analysis

The melting point of 2-(1,3,4-Oxadiazol-2-yl)pyridine is between 115-119 degrees Celsius . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Scientific Research Applications

Anticancer Activity

Compounds containing 1,3,4-oxadiazole moiety have been found to exhibit a wide range of biological activities, including anticancer . They can be used in the development of novel drugs for cancer treatment .

Anti-Inflammatory Activity

1,3,4-Oxadiazole derivatives have shown significant anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticonvulsant Activity

These compounds have also demonstrated anticonvulsant activities . They could be used in the development of new drugs for the treatment of epilepsy and other seizure disorders .

Antiviral Activity

1,3,4-Oxadiazole derivatives have shown antiviral properties . They could potentially be used in the development of new antiviral drugs .

Antibacterial Activity

These compounds have shown significant antibacterial effects . For example, some 1,2,4-oxadiazole derivatives showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice .

Antifungal Activity

1,3,4-Oxadiazole derivatives have demonstrated antifungal properties . They could potentially be used in the development of new antifungal drugs .

Analgesic Activity

These compounds have also shown analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .

Agricultural Applications

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been used in the development of efficient and low-risk chemical pesticides . For instance, some compounds showed moderate nematocidal activity against Meloidogyne incognita, a species of root-knot nematode, and anti-fungal activity to Rhizoctonia solani, a plant pathogenic fungus .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2-(1,3,4-Oxadiazol-2-yl)pyridine are various microbial strains. The compound has shown promising antibacterial and antifungal properties . It has demonstrated activity against E. coli and P. aeruginosa bacterial strains, as well as C. albicans and A. clavatus fungal strains . These targets play a crucial role in causing infections and diseases, and the compound’s interaction with them can lead to their inhibition, thereby preventing or treating the infections.

Mode of Action

It is known that 1,3,4-oxadiazole derivatives, which include this compound, exhibit a wide range of biological activities . They interact with nucleic acids, enzymes, and globular proteins . This interaction can lead to the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Biochemical Pathways

The compound affects various biochemical pathways, leading to downstream effects that contribute to its antimicrobial activity. The 1,3,4-oxadiazole ring, a significant class of aromatic heterocyclic compounds, can be found in the structures of diverse drugs . This ring has better electrical and charge-transport characteristics, and numerous functional groups can be easily incorporated into the relatively rigid oxadiazole ring . This allows the compound to interact with various biochemical pathways effectively.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of various microbial strains. It has shown promising antibacterial and antifungal properties . The compound’s interaction with its targets leads to changes at the molecular and cellular levels, inhibiting the growth of the microbes and potentially leading to their death.

properties

IUPAC Name |

2-pyridin-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALSWZGKGWLKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296429 | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3,4-Oxadiazol-2-yl)pyridine | |

CAS RN |

13428-22-3 | |

| Record name | NSC109300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

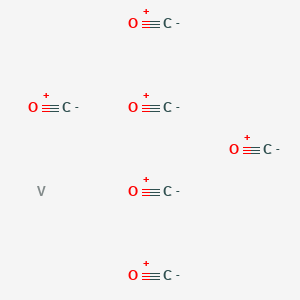

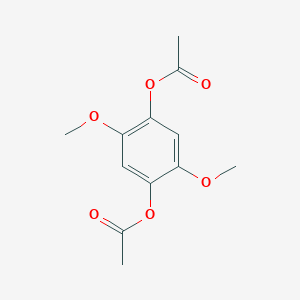

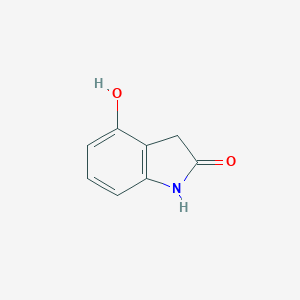

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 2-(1,3,4-oxadiazol-2-yl)pyridine in the context of this research?

A1: The synthesis of 2-(1,3,4-oxadiazol-2-yl)pyridine serves as a crucial step in the multi-step synthesis of the final target compounds, 6-(1,3,4-oxadiazol-2-yl)-N-arylylpyridin-3-amines. The researchers successfully obtained this intermediate by cyclizing 5-bromopyridine-2-carbohydrazide (1) with Triethoxyorthophosphoricacid. [] This intermediate then undergoes further reaction with triphenylpalladiumchloride to yield the desired final products. Therefore, the synthesis of 2-(1,3,4-oxadiazol-2-yl)pyridine is essential for accessing the target compounds, which may possess interesting biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)

![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)

![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)

![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)